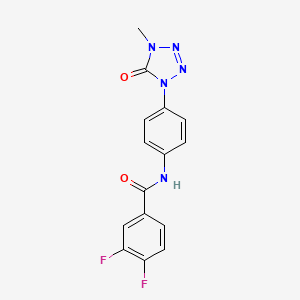

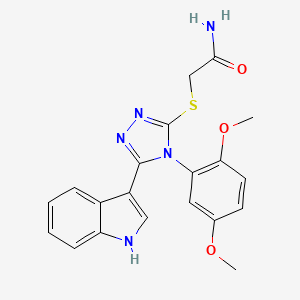

![molecular formula C27H28N2O3 B2897347 3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 862978-36-7](/img/structure/B2897347.png)

3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains an adamantylcarbonyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, diamond-like structures, and adamantane is the simplest diamondoid, consisting of three connected cyclohexane rings in a chair conformation . The compound also contains an amino group, a benzofuran group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the benzofuran and carboxamide groups could participate in various interactions due to their polar nature .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the benzofuran group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxamide could increase its solubility in polar solvents . The adamantyl group could contribute to its lipophilicity and potentially enhance its membrane permeability if it’s a drug .Applications De Recherche Scientifique

Polymer Technology

One area of application for adamantane-containing compounds is in the development of new polyamides and polyimides. For example, adamantyl groups have been incorporated into polyamide-imides (PAIs) to enhance their thermal stability and mechanical properties. These PAIs exhibit high glass transition temperatures (230-254°C) and thermal degradation temperatures (467-491°C in nitrogen), making them suitable for high-performance applications. The polymers also show good solubility in various solvents, allowing for easy processing into films with tensile strengths ranging from 67 to 110 MPa and tensile moduli from 2.1 to 2.6 GPa (Liaw & Liaw, 2001).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have shown potential as antiviral and antibacterial agents. A study on the structure-activity relationship of vancomycin, eremomycin, and dechloroeremomycin aglycon derivatives highlighted the antibacterial and anti-HIV activities of N-(adamantyl-1)methylcarboxamide derivatives. These compounds demonstrated activity against both glycopeptide-susceptible and -resistant bacteria, with some showing good antiretroviral activity against HIV-1. This suggests the promising application of adamantane derivatives in the treatment and prophylaxis of bacterial infections and HIV (Printsevskaya et al., 2005).

Antimicrobial Agents

Adamantane derivatives have also been synthesized for their antimicrobial properties. N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and related compounds were prepared and evaluated for their antimicrobial activity. These compounds showed potential as antimicrobial agents, with certain derivatives demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis. This indicates the utility of adamantane derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Eisa, Tantawy, & El-kerdawy, 1990).

Material Science

In material science, the incorporation of adamantane moieties into aromatic diamines has led to the development of electroactive polymers with promising mechanical and thermal properties. These polymers, which include aromatic polyamides and polyimides containing adamantylphenoxy-substituted triphenylamine units, are characterized by high glass transition temperatures, good solubility in polar solvents, and the ability to form strong, transparent films. Their electrochemical and electrochromic properties make them suitable for applications in electronic devices (Hsiao et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-16-6-8-20(9-7-16)28-25(30)24-23(21-4-2-3-5-22(21)32-24)29-26(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h2-9,17-19H,10-15H2,1H3,(H,28,30)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPSGZHGJIZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)

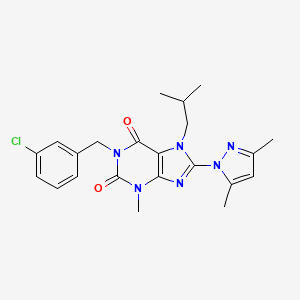

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)